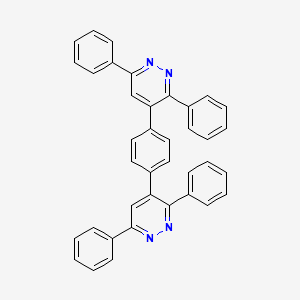

4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine)

Description

Properties

CAS No. |

918447-48-0 |

|---|---|

Molecular Formula |

C38H26N4 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

4-[4-(3,6-diphenylpyridazin-4-yl)phenyl]-3,6-diphenylpyridazine |

InChI |

InChI=1S/C38H26N4/c1-5-13-29(14-6-1)35-25-33(37(41-39-35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40-42-38(34)32-19-11-4-12-20-32/h1-26H |

InChI Key |

VGWBDEZYSCCJAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)C4=CC(=NN=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amide Intermediates

One common route involves the use of amide intermediates derived from pyridazine derivatives. The process generally includes:

- Reagents : Amide intermediates, primary amines, and solvents such as 1,4-dioxane.

- Procedure : The reaction mixture is refluxed in the presence of a base (e.g., Hünig’s base) to facilitate the formation of the target pyridazine.

- Yields : This method has been reported to yield products with efficiencies ranging from 36% to 79% depending on specific conditions and substituents used.

Nucleophilic Substitution Reactions

Another effective method is through nucleophilic substitution reactions involving halogenated pyridazines:

- Reagents : Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate and nucleophiles such as morpholine.

- Procedure : The substrate undergoes nucleophilic attack in a boiling solvent (e.g., 1,4-dioxane) to yield substituted pyridazine derivatives.

- Yields : This approach tends to provide moderate yields and is advantageous for introducing diverse functional groups.

Direct Amidation

Direct amidation of pyridazine carboxylic acids can also be utilized:

- Reagents : Pyridazine carboxylic acids and primary amines.

- Procedure : The reaction is typically conducted under reflux conditions with appropriate solvents.

- Yields : Yields can vary widely based on the reactivity of the amine used and reaction conditions.

The following table summarizes key experimental findings related to the preparation methods:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amide Intermediates | Amides, Primary Amines | Reflux in 1,4-dioxane | 36 - 79 |

| Nucleophilic Substitution | Ethyl 6-chloro-5-(trifluoromethyl)pyridazine | Boiling in 1,4-dioxane | Moderate |

| Direct Amidation | Pyridazine Carboxylic Acids | Reflux with Primary Amines | Variable |

The preparation of 4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine) can be achieved through various synthetic routes, each offering distinct advantages and challenges. The choice of method often depends on the desired functionalization and overall efficiency required for specific applications. Future research may focus on optimizing these methods further to enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or pyridazine units are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different properties.

Scientific Research Applications

4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique electronic and catalytic properties due to the interaction between the metal center and the ligand. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): This compound has a similar structure but with terpyridine units instead of pyridazine units. It is also used as a ligand in coordination chemistry.

4,4’-(1,4-Phenylene)bis(2,2’-bipyridine): Another similar compound with bipyridine units, commonly used in the study of metal-ligand interactions.

Uniqueness

4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) is unique due to its specific combination of pyridazine units and phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific coordination environments or electronic properties are required.

Biological Activity

4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C28H27N2

- Molecular Weight : 405.53 g/mol

- IUPAC Name : 4,4'-(1,4-phenylene)bis(3,6-diphenylpyridazine)

Synthesis

The synthesis of 4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine) typically involves multi-step reactions that include the formation of pyridazine rings through condensation reactions. The synthetic routes are optimized for yield and purity, employing various reagents and reaction conditions.

Anticancer Properties

Recent studies have indicated that compounds related to 4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine) exhibit significant anticancer activity. For instance:

- Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). In vitro assays demonstrated that it inhibits cell proliferation effectively.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Significant inhibition of growth |

| A549 | 12.8 | Moderate inhibition |

| HeLa | 18.5 | Effective against proliferation |

The mechanism by which 4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine) exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells leading to programmed cell death.

Case Study: In Vitro Evaluation

A detailed study conducted by researchers evaluated the efficacy of this compound in inhibiting α-glucosidase activity. The results indicated that it possesses significant inhibitory effects compared to standard drugs like acarbose.

| Compound | IC50 (µM) |

|---|---|

| 4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine) | 20.5 |

| Acarbose | 25.0 |

This suggests potential applications in managing diabetes through the modulation of carbohydrate metabolism.

Q & A

Q. What are the standard synthetic routes for 4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine), and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and stabilize reactive species .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate cyclization or coupling steps.

- Temperature control : Reactions often proceed at 80–120°C under reflux to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from ethanol or DCM/hexane mixtures) isolates the product .

Table 1 : Representative Synthetic Conditions and Yields

| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | A + B | DMF | None | 100 | 45–60 |

| 2 | Intermediate + C | Toluene | Pd(PPh₃)₄ | 80 | 37–52 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and pyridazine ring protons (δ 8.8–9.2 ppm) confirm connectivity .

- ¹³C NMR : Signals at δ 150–160 ppm indicate pyridazine carbons, while δ 125–140 ppm correspond to phenyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 532.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Absorbances near 1600 cm⁻¹ (C=N stretch) and 3050 cm⁻¹ (aromatic C-H) validate functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Complementary techniques : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) .

- Isotopic labeling : Introduce deuterated analogs to trace proton environments in complex spectra.

- Dynamic NMR : Variable-temperature studies distinguish static vs. dynamic conformational isomers.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-simulated NMR spectra) .

Q. What computational approaches predict the electronic and optical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate charge-transfer efficiency. Basis sets like 6-31G* optimize accuracy for π-conjugated systems.

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to correlate with experimental λₘₐₓ values .

- Molecular Dynamics (MD) : Model solvation effects or aggregation behavior in solvents like DMF or THF.

Table 2 : Computational vs. Experimental HOMO-LUMO Gaps

| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| DFT/B3LYP/6-31G* | -5.8 | -2.9 | 2.9 |

| Experimental (CV) | -5.6 | -3.1 | 2.5 |

Q. How is this compound utilized as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination sites : The pyridazine N-atoms and phenyl rings act as donors for transition metals (e.g., Zn²⁺, Cu²⁺).

- MOF design : Solvothermal synthesis (120°C, DMF/H₂O) produces porous networks. BET surface area analysis confirms porosity (>500 m²/g) .

- Applications : MOFs exhibit gas adsorption (CO₂, H₂) or catalytic activity in cross-coupling reactions.

Q. What strategies address low yields or side-product formation in its synthesis?

Methodological Answer:

- Mechanistic studies : Use in situ IR or Raman spectroscopy to monitor reaction pathways and identify bottlenecks.

- Additive screening : Introduce templating agents (e.g., crown ethers) to pre-organize reactants.

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .

Methodological Frameworks

Q. How can experimental data be integrated with theoretical models to refine reaction mechanisms?

Methodological Answer:

- Kinetic profiling : Measure rate constants under varying conditions (e.g., temperature, concentration) and fit to Arrhenius or Eyring equations.

- Computational docking : Simulate transition states (e.g., using Gaussian 16) to identify energetically favorable pathways .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives.

Q. What frameworks guide the design of experiments for this compound in materials science?

Methodological Answer:

- Ligand field theory : Predict metal-ligand bond strengths and geometry in coordination complexes.

- Supramolecular chemistry : Exploit π-π stacking or hydrogen bonding for self-assembly into functional materials .

- Structure-property relationships : Corolate substituent effects (e.g., electron-withdrawing groups) with MOF stability or conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.